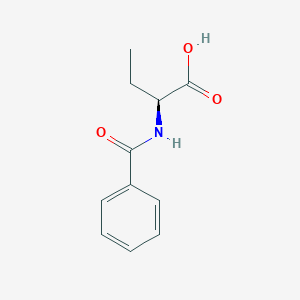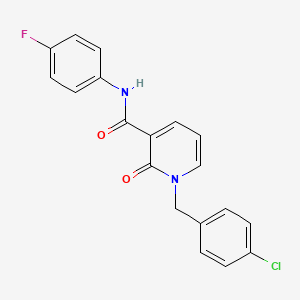
1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O and a molecular weight of 346.835 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O .Physical And Chemical Properties Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a molecular weight of 346.835 . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O and an average mass of 348.822 Da .科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is structurally related to our compound, can potentially bind with high affinity to multiple receptors, aiding in the development of new antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. The structural features of our compound suggest that it may also possess such activities, which could be explored further through pharmacological screening .
Anticancer Activity
Indole derivatives have shown promise in anticancer research, with some compounds demonstrating cytotoxicity against human tumor cell lines. The compound could be investigated for its efficacy in inhibiting cancer cell growth, given the biological relevance of its chemical structure .
Antioxidant Properties
Compounds with an indole nucleus have been associated with antioxidant activities, which are crucial in protecting cells from oxidative stress. The compound’s potential to act as an antioxidant could be significant in preventing diseases related to oxidative damage .
Antimicrobial and Antitubercular Effects
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. Similarly, antitubercular activities have been observed, which is critical given the rise of drug-resistant strains of tuberculosis. Research into the subject compound could yield new insights into these applications .
Antidiabetic and Antimalarial Applications
Indole derivatives have been explored for their antidiabetic effects, potentially offering new avenues for diabetes treatment. Additionally, their antimalarial properties have been recognized, suggesting that our compound could contribute to the fight against malaria through further research .
Safety And Hazards
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUQPHRCZGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)
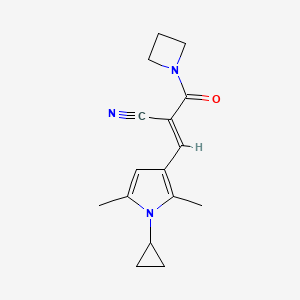
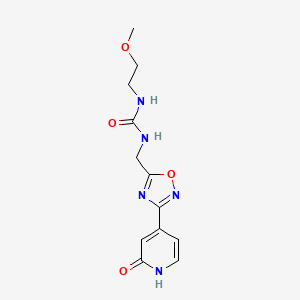
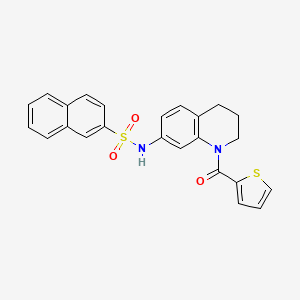

amine hydrochloride](/img/structure/B2933835.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)
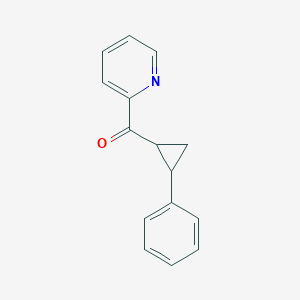
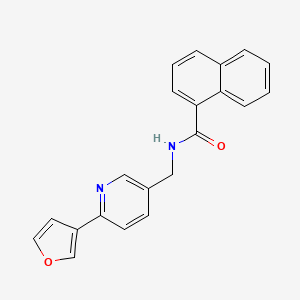
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
